Structural Identity Verification: DFT-Based Revision of Macaridine to Macapyrrolin C
The originally published structure of macaridine (as a dihydropyridine) was quantitatively revised to the pyrrole alkaloid macapyrrolin C using density functional theory (DFT) calculations of NMR chemical shifts, demonstrating a complete structural misassignment [1]. This revision was based on a comprehensive comparison of experimental and calculated 1H and 13C NMR data, with the DFT-predicted shifts for macapyrrolin C matching the observed spectra while the originally proposed macaridine structure showed significant deviations [1].
| Evidence Dimension | NMR Chemical Shift Agreement (Experimental vs. Calculated) |
|---|---|
| Target Compound Data | DFT-calculated NMR shifts for macapyrrolin C matched experimental data with high fidelity |
| Comparator Or Baseline | Originally proposed macaridine (dihydropyridine) structure |
| Quantified Difference | Originally proposed macaridine structure showed NMR shift deviations incompatible with experimental data; DFT calculations unambiguously assigned correct structure as macapyrrolin C |
| Conditions | DFT calculations at specified theory level; 1H and 13C NMR in CDCl3 or CD3OD |
Why This Matters
Procuring a compound under the name 'macaridine' without acknowledging this structural revision results in obtaining macapyrrolin C—a pyrrole alkaloid—not the originally described dihydropyridine, fundamentally altering the chemical entity and any associated biological interpretations.
- [1] Le, H. T. N., et al. Alkaloids from Lepidium meyenii (Maca), structural revision of macaridine and UPLC-MS/MS feature-based molecular networking. Phytochemistry, 2021, 190, 112863. View Source
